Sublimation Temperature Differentiates HoCp3 from ErCp3 for High-Temperature MOCVD
HoCp3 displays a higher sublimation temperature than tris(cyclopentadienyl)erbium(III) (ErCp3), making it better suited for high-temperature doping of III–V semiconductors where premature precursor volatilization is problematic [1]. HoCp3 sublimes at 230 °C under vacuum, whereas ErCp3 sublimes at 200 °C/0.01 mm Hg , a +30 °C difference in purification-relevant sublimation conditions.
| Evidence Dimension | Sublimation temperature (vacuum) |
|---|---|
| Target Compound Data | 230 °C (sublimation, vac.) |
| Comparator Or Baseline | Tris(cyclopentadienyl)erbium(III) (ErCp3): 200 °C (subl., 0.01 mm Hg) |
| Quantified Difference | ΔT_sub ≈ +30 °C |
| Conditions | Vendor-specified sublimation conditions (Fisher Scientific for HoCp3; Strem Chemicals for ErCp3) |
Why This Matters
The higher sublimation temperature directly impacts precursor delivery stability in MOCVD processes and enables effective purification via sublimation at a temperature that better separates from volatile impurities.
- [1] Deacon, G. B.; MacKinnon, P.; Dickson, R. S.; Pain, G. N.; West, B. O. CVD of metal organic and other rare‐earth compounds. Appl. Organomet. Chem. 1990, 4 (5), 439–449. View Source
